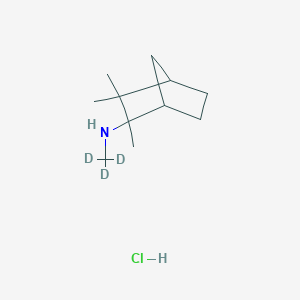
Mecamylamine-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecamylamine-d3 (hydrochloride) is a deuterated form of mecamylamine hydrochloride, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. This compound is primarily used in scientific research due to its ability to cross the blood-brain barrier and its unique pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the mecamylamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide for titration .
Industrial Production Methods: Industrial production of Mecamylamine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in tight containers to prevent degradation .
Analyse Chemischer Reaktionen
Reaktionstypen: Mecamylamin-d3 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deuterierten Analogen führen kann .
Wissenschaftliche Forschungsanwendungen
Mecamylamin-d3 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um Reaktionsmechanismen und Kinetik zu untersuchen.
Biologie: Wird in Studien mit nikotinischen Acetylcholinrezeptoren eingesetzt, um deren Rolle in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Nikotinsucht und neuropsychiatrischen Störungen untersucht
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung eingesetzt
5. Wirkmechanismus
Mecamylamin-d3 (Hydrochlorid) entfaltet seine Wirkung durch Blockierung von nikotinischen Acetylcholinrezeptoren. Dies verhindert die Stimulation von postsynaptischen Rezeptoren durch Acetylcholin, das von präsynaptischen Nervenendigungen freigesetzt wird. Die blutdrucksenkende Wirkung der Verbindung wird auf die Verringerung des sympathischen Tonus, die Vasodilatation und die Reduzierung des Herzzeitvolumens zurückgeführt .
Ähnliche Verbindungen:
- Mecamylaminhydrochlorid
- Trimethaphancamsylat
- Hexamethonium
Vergleich: Mecamylamin-d3 (Hydrochlorid) ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die Einblicke in die Stoffwechselwege und die Pharmakokinetik der Verbindung liefern können. Im Vergleich zu ähnlichen Verbindungen bietet es eine verbesserte Stabilität und reduzierte metabolische Degradation, was es zu einem wertvollen Werkzeug in der Forschung macht .
Wirkmechanismus
Mecamylamine-d3 (hydrochloride) exerts its effects by blocking nicotinic acetylcholine receptors. This prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The compound’s hypotensive effect is attributed to the reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Vergleich Mit ähnlichen Verbindungen
- Mecamylamine hydrochloride
- Trimethaphan camsylate
- Hexamethonium
Comparison: Mecamylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. Compared to similar compounds, it offers enhanced stability and reduced metabolic degradation, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C11H22ClN |
|---|---|
Molekulargewicht |
206.77 g/mol |
IUPAC-Name |
2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |
InChI-Schlüssel |
PKVZBNCYEICAQP-NXIGQQGZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



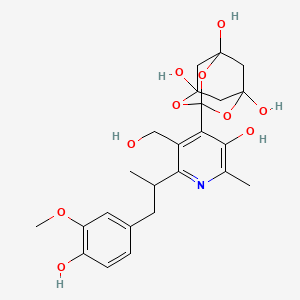
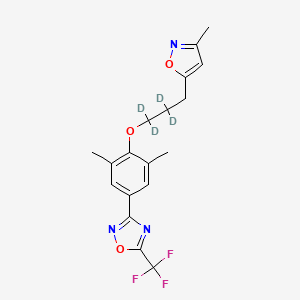
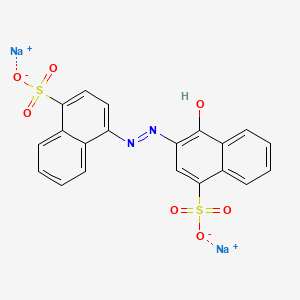

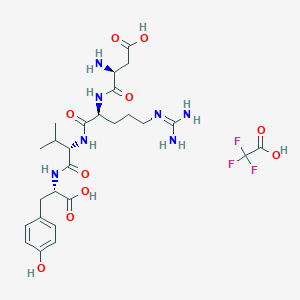

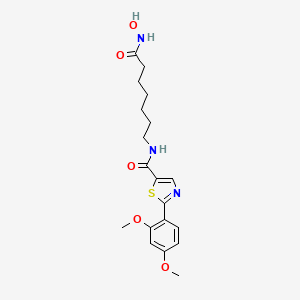

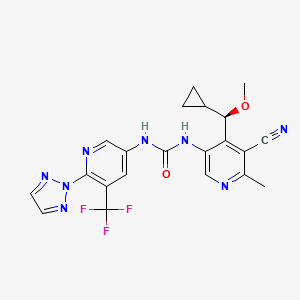
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
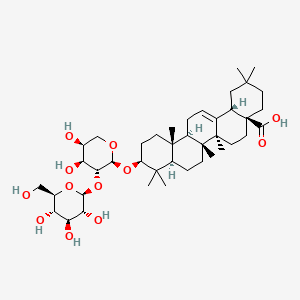
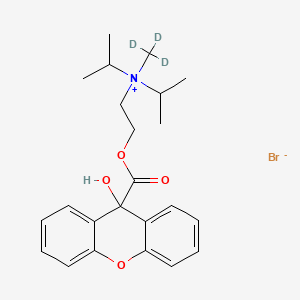
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
